Cas no 2248403-15-6 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate is a specialized heterocyclic compound combining isoindole and quinoxaline moieties. Its structural features, including the fluorinated and dimethyl-substituted quinoxaline core, contribute to enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the 1,3-dioxoisoindolin-2-yl ester group offers versatility as a synthetic intermediate, particularly in amide coupling or prodrug applications. The fluorine substitution further improves bioavailability and binding affinity in target interactions. This compound is suited for use in medicinal chemistry, where its unique scaffold can facilitate the development of novel bioactive molecules with potential therapeutic applications.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate structure
2248403-15-6 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
CAS番号:2248403-15-6
MF:C19H12FN3O4
メガワット:365.314687728882
CID:6577527
PubChem ID:165726969

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 2248403-15-6
    • EN300-6520867
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
    • インチ: 1S/C19H12FN3O4/c1-9-10(2)22-16-14(7-11(20)8-15(16)21-9)19(26)27-23-17(24)12-5-3-4-6-13(12)18(23)25/h3-8H,1-2H3
    • InChIKey: PIMLCDWQOSABKO-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC2C(C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)=C1)=NC(C)=C(C)N=2

計算された属性

  • せいみつぶんしりょう: 365.08118403g/mol
  • どういたいしつりょう: 365.08118403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 3
  • 複雑さ: 620
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 89.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6520867-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
2.5g
$1034.0 2025-03-14
Enamine
EN300-6520867-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
1.0g
$528.0 2025-03-14
Enamine
EN300-6520867-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
10.0g
$2269.0 2025-03-14
Enamine
EN300-6520867-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
5.0g
$1530.0 2025-03-14
Enamine
EN300-6520867-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
0.1g
$464.0 2025-03-14
Enamine
EN300-6520867-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
0.5g
$507.0 2025-03-14
Enamine
EN300-6520867-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
0.25g
$485.0 2025-03-14
Enamine
EN300-6520867-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate
2248403-15-6 95.0%
0.05g
$443.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylateに関する追加情報

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate: A Comprehensive Overview

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate, identified by the CAS registry number 2248403-15-6, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoquinoline derivatives and exhibits a unique combination of structural features that make it a subject of interest in both academic and industrial research.

The molecular structure of this compound is characterized by a quinoxaline core, which is a bicyclic aromatic system with two nitrogen atoms at positions 1 and 4. The quinoxaline moiety is further substituted at position 5 with a carboxylate group attached to an isoindole derivative. The isoindole ring system contains a dioxo group at positions 1 and 3, along with a hydroxyl group at position 2. Additionally, the quinoxaline ring is fluorinated at position 7 and has methyl groups at positions 2 and 3. These substituents collectively influence the compound's physical properties, reactivity, and biological activity.

Recent studies have highlighted the importance of quinoxaline derivatives in drug discovery due to their ability to modulate various biological targets. For instance, quinoxaline-based compounds have been reported to exhibit anti-inflammatory, antitumor, and antimicrobial activities. The presence of electron-withdrawing groups like the dioxoisoindole moiety in this compound enhances its ability to interact with biological targets through π–π stacking or hydrogen bonding interactions.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 7-fluoro-2,3-dimethylquinoxaline-5-carboxylate typically involves multi-step organic reactions. One common approach is the coupling of an appropriately substituted quinoxaline derivative with an isoindole carboxylic acid or its equivalent under suitable coupling conditions. This process often requires the use of coupling agents like HATU or EDCl in the presence of a base such as DIPEA or Hunig's base.

In terms of biological activity, this compound has shown promise in preliminary assays targeting protein kinases and other enzymes involved in disease pathways. For example, recent research has demonstrated that similar quinoxaline derivatives can inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. The methyl groups on the quinoxaline ring may contribute to improved solubility and bioavailability, making this compound a potential candidate for further preclinical studies.

The fluorination at position 7 of the quinoxaline ring introduces electronic effects that can fine-tune the compound's interactions with biological targets. Fluorinated compounds are often favored in drug design due to their improved pharmacokinetic properties and enhanced stability against metabolic degradation.

In addition to its potential therapeutic applications, this compound may also find utility in agrochemicals or materials science. For instance, its structural features could make it suitable for use as a precursor in the synthesis of advanced materials or as an active ingredient in crop protection products.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylium 7-fluoro-N,N-diethylquinoxalinecarboxamide, with CAS number 2248403, represents a valuable addition to the arsenal of bioactive molecules available for research and development. Its unique structure and promising biological profile make it a subject of continued interest among chemists and biologists alike.

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